molecular formula C20H13N3O3 B429640 3-(2-NITROPHENYL)-2-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE

3-(2-NITROPHENYL)-2-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE

Cat. No.: B429640
M. Wt: 343.3g/mol
InChI Key: MYZWEQQMVCQEKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-NITROPHENYL)-2-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-NITROPHENYL)-2-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves a multi-step process. One common method includes the condensation of 2-nitrobenzaldehyde with anthranilic acid to form an intermediate, which is then cyclized to produce the quinazolinone core. The reaction conditions often involve the use of acidic or basic catalysts and may require elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-(2-NITROPHENYL)-2-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

3-(2-NITROPHENYL)-2-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2-NITROPHENYL)-2-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s nitrophenyl and phenyl groups can interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-NITROPHENYL)-2-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its specific combination of functional groups and the quinazolinone core. This structure imparts distinct chemical properties and biological activities, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H13N3O3

Molecular Weight

343.3g/mol

IUPAC Name

3-(2-nitrophenyl)-2-phenylquinazolin-4-one

InChI

InChI=1S/C20H13N3O3/c24-20-15-10-4-5-11-16(15)21-19(14-8-2-1-3-9-14)22(20)17-12-6-7-13-18(17)23(25)26/h1-13H

InChI Key

MYZWEQQMVCQEKH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

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